(S)-1-N-Cbz-2-chloromethyl-pyrrolidine
Overview
Description
(S)-1-N-Cbz-2-chloromethyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloromethyl group attached to the second carbon of the pyrrolidine ring and a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Cbz-2-chloromethyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid.
Protection: The nitrogen atom of the pyrrolidine ring is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the starting material with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Chloromethylation: The protected pyrrolidine is then subjected to chloromethylation. This step involves the reaction of the protected pyrrolidine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the second carbon position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form (S)-1-N-Cbz-2-methyl-pyrrolidine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the chloromethyl group can lead to the formation of (S)-1-N-Cbz-2-formyl-pyrrolidine using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Major Products:
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Reduction: (S)-1-N-Cbz-2-methyl-pyrrolidine.
Oxidation: (S)-1-N-Cbz-2-formyl-pyrrolidine.
Scientific Research Applications
(S)-1-N-Cbz-2-chloromethyl-pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-N-Cbz-2-chloromethyl-pyrrolidine involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups of cysteine residues in proteins. This reactivity makes it a valuable tool for studying enzyme mechanisms and for the development of covalent inhibitors.
Comparison with Similar Compounds
- (S)-1-N-Cbz-2-methyl-pyrrolidine
- (S)-1-N-Cbz-2-formyl-pyrrolidine
- (S)-1-N-Cbz-2-hydroxymethyl-pyrrolidine
Comparison:
Uniqueness: (S)-1-N-Cbz-2-chloromethyl-pyrrolidine is unique due to the presence of the chloromethyl group, which imparts high reactivity and allows for a wide range of chemical transformations.
Reactivity: Compared to its analogs, the chloromethyl group in this compound makes it more reactive towards nucleophiles, enabling the synthesis of diverse derivatives.
Applications: While similar compounds may also serve as intermediates in organic synthesis, the specific reactivity of the chloromethyl group in this compound makes it particularly useful for the development of covalent inhibitors and for studying protein-ligand interactions.
Properties
IUPAC Name |
benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBVPAKNFVYLA-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558193 | |
Record name | Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-66-1 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-, phenylmethyl ester, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61350-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61350-66-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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